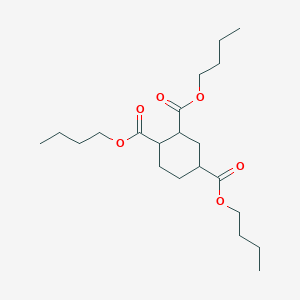

Tributyl cyclohexane-1,2,4-tricarboxylate

Description

Contextualization within Cycloaliphatic Ester Chemistry

Tributyl cyclohexane-1,2,4-tricarboxylate belongs to the class of cycloaliphatic esters, which are characterized by a saturated six-membered cyclohexane (B81311) ring substituted with carboxylate groups. Unlike their aromatic counterparts, which contain a benzene (B151609) ring, cycloaliphatic esters feature a non-aromatic, cyclic aliphatic structure. rsc.org This fundamental structural difference imparts distinct properties to these compounds.

The study of cycloaliphatic esters is a significant area within polymer chemistry, driven by the need for materials with improved performance and safety profiles. rsc.orgacs.org Research in this field explores the synthesis, characterization, and application of various cycloaliphatic compounds, including polyesters and epoxy resins. acs.orgtandfonline.compaint.org These materials are noted for their thermal stability, weatherability, and corrosion resistance. acs.orgresearchgate.net The investigation of cycloaliphatic esters like TBCT is part of a broader effort to understand how the cyclic aliphatic structure influences the physical and chemical properties of materials, such as flexibility, durability, and resistance to degradation. acs.orgresearchgate.net

The synthesis of these esters typically involves the esterification of a cycloaliphatic acid with an alcohol. For instance, the synthesis of this compound involves the reaction of cyclohexane-1,2,4-tricarboxylic acid with butanol. The parent acid, in turn, can be prepared by the hydrogenation of trimellitic acid. google.com

Significance as a Contemporary Alternative to Aromatic Esters in Materials Science

The primary significance of this compound lies in its role as a safer, contemporary alternative to aromatic esters, particularly phthalates, which have traditionally been used as plasticizers in polymers like polyvinyl chloride (PVC). acs.orgchemsec.org Phthalates have come under scrutiny due to health and environmental concerns, leading to a demand for suitable replacements. acs.orgchemsec.orgnist.gov

Cyclohexane-based esters are increasingly being explored as substitutes for aromatic compounds due to their reduced toxicity and more favorable environmental profiles. Compounds like diisononyl cyclohexane-1,2-dicarboxylate (DINCH) are already in use as alternative plasticizers in sensitive applications such as medical devices, toys, and food packaging. nist.govsu.se

The advantages of cycloaliphatic esters over aromatic esters include:

Improved Safety Profile: Many non-phthalate plasticizers, including those based on cyclohexane, are considered to have a lower toxic potential than traditional phthalates like DEHP. acs.orgsu.se

Enhanced Material Properties: In some applications, cycloaliphatic esters can impart superior properties to the final material. For example, cycloaliphatic powder coatings have shown better impact resistance, substrate adhesion, and resistance to yellowing compared to aromatic-based systems. acs.org

Comparable Performance: Research has shown that cyclohexane-based plasticizers can offer plasticizing performance comparable to that of traditional phthalates, with some even showing improved low-temperature performance. google.com

As a plasticizer, this compound enhances the flexibility and durability of polymers by intercalating between the polymer chains. This process reduces the intermolecular forces, allowing the polymer chains to move more freely and making the material less brittle.

Scope and Objectives of Academic Inquiry for Advanced Material Development

The academic inquiry into this compound and related cycloaliphatic esters is driven by the goal of developing advanced materials with tailored properties. The key objectives of this research include:

Synthesis and Characterization: A primary focus is on the efficient synthesis of these compounds and their thorough characterization. tandfonline.comrsc.org This includes understanding the reaction kinetics and optimizing reaction conditions to achieve high yields and purity.

Structure-Property Relationships: Researchers aim to establish clear relationships between the chemical structure of cycloaliphatic esters and the resulting properties of the materials they are incorporated into. acs.orgresearchgate.net This involves studying how variations in the cycloaliphatic ring and the ester groups affect thermal stability, mechanical strength, and flexibility. acs.org

Performance in Polymer Formulations: A significant area of investigation is the performance of these esters as plasticizers in various polymers, particularly PVC and bioplastics like polylactic acid (PLA). researchgate.net Studies evaluate their plasticizing efficiency, migration resistance, and long-term durability. su.se

Development of Sustainable Materials: There is a strong emphasis on developing more environmentally friendly materials. researchgate.netrsc.org This includes the synthesis of bio-based cycloaliphatic esters and the evaluation of their biodegradability. researchgate.net

Exploration of New Applications: Academic research also seeks to identify new applications for cycloaliphatic esters beyond their use as plasticizers. researchgate.netresearchgate.net This could include their use in coatings, adhesives, and other specialty materials where their unique properties can be leveraged. acs.orgkinampark.com

The overarching goal is to expand the toolbox of materials scientists with a new class of compounds that can meet the increasing demands for high-performance, safe, and sustainable materials.

Chemical Compound Information

Structure

3D Structure

Properties

CAS No. |

650622-23-4 |

|---|---|

Molecular Formula |

C21H36O6 |

Molecular Weight |

384.5 g/mol |

IUPAC Name |

tributyl cyclohexane-1,2,4-tricarboxylate |

InChI |

InChI=1S/C21H36O6/c1-4-7-12-25-19(22)16-10-11-17(20(23)26-13-8-5-2)18(15-16)21(24)27-14-9-6-3/h16-18H,4-15H2,1-3H3 |

InChI Key |

HUTIXMKLGMBSPG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1CCC(C(C1)C(=O)OCCCC)C(=O)OCCCC |

Origin of Product |

United States |

Structural Elucidation and Isomerism in Research

Advanced Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural elucidation of organic molecules. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the covalent framework of Tributyl cyclohexane-1,2,4-tricarboxylate. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) atoms within the molecule, allowing for the verification of the cyclohexane (B81311) ring and the three tributyl ester groups.

In ¹H NMR, the protons on the cyclohexane ring would appear as a complex series of multiplets due to intricate spin-spin coupling. The protons of the three butyl ester chains would exhibit more distinct signals. The terminal methyl (-CH₃) protons typically appear in the most upfield region, while the methylene (B1212753) protons adjacent to the ester oxygen (-O-CH₂-) are deshielded and appear further downfield.

¹³C NMR provides complementary information, with distinct signals for the carbonyl carbons of the ester groups, the carbons of the cyclohexane ring, and the four different carbons of each butyl chain. The position of these signals confirms the presence and chemical environment of each carbon atom. Low-temperature NMR studies on substituted cyclohexanes have shown that even complex conformational isomers, such as chair and twist-boat forms, can be identified and characterized. nih.govresearchgate.net

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Cyclohexane Ring Protons (CH, CH₂) | 1.2 - 2.5 | Complex Multiplets |

| Methylene Protons adjacent to Ester Oxygen (-O-CH₂ -) | 3.9 - 4.2 | Triplet |

| Methylene Protons (-O-CH₂-CH₂ -) | 1.5 - 1.7 | Multiplet |

| Methylene Protons (-CH₂-CH₂ -CH₃) | 1.3 - 1.5 | Multiplet |

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Ester Carbonyl Carbon (C =O) | 170 - 175 |

| Methylene Carbon adjacent to Ester Oxygen (-O-CH₂ -) | 64 - 68 |

| Cyclohexane Ring Carbons (C H, C H₂) | 25 - 45 |

| Methylene Carbon (-O-CH₂-CH₂ -) | 30 - 32 |

| Methylene Carbon (-CH₂ -CH₃) | 18 - 20 |

Infrared (IR) spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the IR spectrum is dominated by absorptions characteristic of the ester groups and the saturated hydrocarbon structure.

The most prominent feature is a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester functional groups. Another significant set of bands arises from the C-O stretching vibrations within the ester linkages. The spectrum also displays strong absorptions due to the C-H stretching and bending vibrations of the cyclohexane ring and the butyl chains. pressbooks.pub The absence of a broad absorption band in the 3200-3600 cm⁻¹ region would confirm the complete esterification of the carboxylic acid precursors. libretexts.org

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Alkane) | Stretch | 2850 - 2960 | Strong |

| C=O (Ester) | Stretch | 1730 - 1750 | Strong, Sharp |

| C-H (Alkane) | Bend | 1350 - 1470 | Medium |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₂₁H₃₆O₆), the calculated monoisotopic mass is 384.2512 Da. nih.gov HRMS can confirm this mass with high precision, distinguishing it from other compounds with the same nominal mass.

Table 4: Predicted HRMS Data and Key Fragments

| Species | Formula | Calculated Mass (m/z) | Description |

|---|---|---|---|

| Molecular Ion [M]⁺ | C₂₁H₃₆O₆⁺ | 384.2512 | Parent molecule |

| [M - C₄H₈]⁺ | C₁₇H₂₈O₆⁺ | 328.1886 | Loss of butene via McLafferty rearrangement |

| [M - C₄H₉O]⁺ | C₁₇H₂₇O₅⁺ | 311.1858 | Loss of a butoxy radical |

Chromatographic Separation and Purity Assessment Methodologies

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Given its molecular weight, this compound can be analyzed by GC, typically using a high-temperature capillary column. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase. vurup.sk

GC is particularly well-suited for separating isomers. The cyclohexane-1,2,4-tricarboxylate core has multiple chiral centers, leading to the possibility of various cis/trans isomers and enantiomers. Specialized chiral stationary phases can be used in GC to resolve enantiomeric pairs, while high-efficiency nonpolar or medium-polarity columns can effectively separate diastereomers (cis/trans isomers) based on differences in their boiling points and interactions with the stationary phase. researchgate.netresearchgate.net The relative peak areas in the resulting chromatogram can be used to determine the isomeric purity of a sample.

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for identifying, quantifying, and purifying individual components of a mixture. researchgate.net It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC. This compound and related esters can be effectively analyzed using reverse-phase HPLC. sielc.com

In a typical reverse-phase setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and a solvent like acetonitrile (B52724) or methanol. sielc.com Isomers of the compound will interact differently with the stationary phase, leading to different retention times and enabling their separation. Preparative HPLC can be employed to isolate high-purity fractions (>99%) of a specific isomer for further research. The purity of a sample is assessed by the presence of a single major peak, with the area percentage of any minor peaks representing impurities.

Methodologies for Sample Preparation and Matrix Effects in Analytical Research

Detailed and validated methodologies for the preparation of samples containing this compound for analytical research are not extensively documented in scientific literature. General analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are theoretically applicable for its detection and quantification. However, specific protocols outlining sample extraction, clean-up procedures, and the mitigation of matrix effects in various sample types (e.g., environmental, biological, or industrial) are not published.

Matrix effects, which are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix, are a significant challenge in trace analysis using LC-MS. Without specific studies on this compound, analysts would need to develop and validate their own methods, likely employing techniques such as matrix-matched calibration, standard addition, or the use of isotopically labeled internal standards to ensure accurate quantification. The absence of commercially available standards for all possible isomers further complicates quantitative analysis.

Functional Applications in Polymer Science and Materials Engineering

Mechanism and Performance as a Polymer Plasticizer

Tributyl cyclohexane-1,2,4-tricarboxylate, a tri-ester of cyclohexane-1,2,4-tricarboxylic acid, functions as a plasticizer by physically separating polymer chains, thereby reducing intermolecular forces and increasing the free volume within the polymer matrix. This mechanism is fundamental to transforming rigid polymers into more flexible and processable materials.

Intercalation Dynamics and Influence on Polymer Chain Mobility

The efficacy of this compound as a plasticizer is rooted in its molecular structure. The bulky cyclohexane (B81311) ring and the three flexible butyl ester groups enable it to effectively intercalate between polymer chains. This physical separation disrupts the close packing of polymer chains, which in turn diminishes the van der Waals forces that contribute to the material's rigidity.

By increasing the distance between polymer chains, the plasticizer enhances their mobility. This allows the chains to slide past one another more easily, particularly under stress or at elevated temperatures. The result is a significant reduction in the glass transition temperature (Tg) of the polymer, the temperature at which it transitions from a rigid, glassy state to a more rubbery and flexible state. This increased segmental mobility is a key indicator of a plasticizer's efficiency.

Application in Polyvinyl Chloride (PVC) and Bioplastic Formulations

Esters of cyclohexanepolycarboxylic acids are recognized for their utility as plasticizers in various polymers, including polyvinyl chloride (PVC). A Korean patent suggests that esters of cyclohexane-1,2,4-tricarboxylic acid with C4 to C10 alcohols, such as butanol (which would form this compound), provide a good balance of properties. researchgate.net This indicates its potential for effective use in flexible PVC applications. The general mechanism of plasticization in PVC involves the interaction of the plasticizer's polar ester groups with the polar sites on the PVC chains, while the non-polar hydrocarbon portions (the cyclohexane ring and butyl chains) contribute to the increase in free volume.

In the realm of bioplastics, such as polylactic acid (PLA), plasticizers are crucial for overcoming the inherent brittleness of the material. While direct studies on this compound in PLA are limited, research on similar molecules like tributyl citrate (B86180) (TBC) has shown significant improvements in the flexibility and processability of PLA. nih.gov The addition of TBC to PLA has been demonstrated to lower the glass transition temperature and enhance the polymer's crystallinity, leading to improved mechanical properties. nih.gov Given the structural similarities, it is plausible that this compound would impart comparable benefits to bioplastic formulations, making them suitable for a wider range of applications, including packaging and consumer goods.

Effects on Material Flexibility, Durability, and Mechanical Properties

The primary effect of incorporating this compound into a polymer matrix is a marked increase in flexibility and a reduction in brittleness. This translates to a lower modulus of elasticity and an increased elongation at break. For instance, in PVC, the addition of a plasticizer can transform a rigid material with a high tensile strength of around 52.2 MPa to a flexible one with a tensile strength of approximately 20.8 MPa. mit.edu

The durability of the plasticized material is also influenced by the properties of the plasticizer. The molecular weight and structure of this compound suggest it would have lower volatility compared to smaller plasticizers, contributing to better permanence within the polymer. This is crucial for maintaining the material's flexibility and mechanical integrity over its service life. The cyclohexane ring provides a stable, non-aromatic core, which can contribute to good thermal and light stability.

Comparative Performance Analysis with Commercial Plasticizers

The performance of a new plasticizer is best understood when benchmarked against established commercial products. This section evaluates this compound against aromatic esters, specifically trimellitates, and other cyclohexane-based alternatives like Diisononyl cyclohexane-1,2-dicarboxylate (DINCH).

Evaluation Against Aromatic Esters (e.g., Trimellitates)

Trimellitate esters, such as Trioctyl Trimellitate (TOTM), are high-molecular-weight plasticizers known for their excellent thermal stability, low volatility, and good performance in high-temperature applications. google.com These properties are attributed to their aromatic structure.

In a comparative context, this compound, with its aliphatic cyclohexane core, would be expected to exhibit lower thermal stability than aromatic trimellitates. However, cyclohexane-based plasticizers often demonstrate better low-temperature flexibility. The absence of the aromatic ring in this compound is also a significant factor from a regulatory and environmental perspective, as there is a growing trend to move away from certain aromatic compounds in consumer products. While trimellitates are valued for their permanence, the migration of plasticizers is a key concern. The molecular structure of this compound would influence its migration characteristics, which would need to be compared to the low migration rates of high-molecular-weight trimellitates.

| Property | This compound (Expected) | Trioctyl Trimellitate (TOTM) |

| Core Structure | Aliphatic (Cyclohexane) | Aromatic (Benzene) |

| Thermal Stability | Good | Excellent |

| Low-Temperature Flexibility | Excellent | Good |

| Volatility | Low | Very Low |

| Regulatory Profile | Generally favorable due to non-aromatic nature | Subject to specific regulations for aromatic compounds |

Comparative Study with Cyclohexane-Based Alternatives (e.g., DINCH)

Diisononyl cyclohexane-1,2-dicarboxylate (DINCH) is a well-established non-phthalate plasticizer used in a variety of applications, including those with stringent safety requirements like medical devices and toys. nih.govnih.gov As both are cyclohexane-based, a comparison between this compound and DINCH is particularly relevant.

DINCH, a 1,2-dicarboxylate, is known for its good toxicological profile and balanced properties. nih.gov this compound, being a 1,2,4-tricarboxylate, has three ester groups, which could potentially lead to stronger interactions with polar polymers like PVC, possibly resulting in higher plasticizing efficiency. The shorter butyl chains of the tributyl ester compared to the isononyl chains of DINCH might lead to a lower processing temperature for PVC formulations. researchgate.net However, the longer alkyl chains in DINCH generally contribute to lower volatility and migration.

| Feature | This compound | Diisononyl cyclohexane-1,2-dicarboxylate (DINCH) |

| Chemical Structure | Cyclohexane-1,2,4-tricarboxylate | Cyclohexane-1,2-dicarboxylate |

| Alkyl Chain | Butyl (C4) | Isononyl (C9) |

| Molecular Weight | Lower | Higher |

| Expected Volatility | Higher than DINCH | Lower |

| Expected Plasticizing Efficiency | Potentially higher due to three ester groups | Good |

| Low-Temperature Performance | Expected to be very good | Good |

Assessment of Migration Characteristics within Polymer Matrices

The permanence of a plasticizer within a polymer matrix is critical for the long-term stability and safety of the final product. Migration, the process by which a plasticizer moves from the polymer to the surface or into a contact medium, can lead to a loss of material flexibility and potential contamination of the surrounding environment. The migration behavior of a plasticizer is influenced by several factors, including its molecular weight, chemical structure, polarity, and its compatibility with the host polymer. researchgate.netresearchgate.net

Generally, plasticizers with higher molecular weights and greater compatibility with the polymer matrix exhibit lower migration rates. mdpi.comsemanticscholar.org Cycloaliphatic plasticizers are noted for their low volatility and minimal migration rates when in contact with various media, including aqueous liquids and other plastics like rigid PVC. atamankimya.com This improved permanence is a key advantage for applications requiring durability and safety, such as in medical devices, toys, and food contact materials. atamankimya.comepo.org

While specific quantitative migration data for this compound is not extensively detailed in publicly available literature, the performance of other non-phthalate, cycloaliphatic plasticizers used in similar applications can provide a comparative context. For instance, studies on plasticizers like Di-isononyl 1,2-cyclohexanedicarboxylic acid (DINCH), Di(2-ethylhexyl) terephthalate (B1205515) (DEHT), and Trioctyl trimellitate (TOTM) in medical infusion devices show varying migration levels depending on the compound and experimental conditions. nih.gov Under dynamic conditions simulating medical infusions, DINCH showed a higher degree of migration compared to TOTM and DEHT. nih.gov The migration process is complex, depending not only on the plasticizer's nature but also on clinical parameters like flow rate and the composition of the polymer device itself. nih.gov

The following table presents comparative migration data for several non-phthalate plasticizers from PVC medical devices to illustrate typical performance characteristics.

| Plasticizer | Abbreviation | Medical Device | Flow Rate (mL/h) | Total Amount Released in 24h (µg) |

|---|---|---|---|---|

| Trioctyl trimellitate | TOTM | Infusion Set A | 8 | 144.7 ± 11.2 |

| Trioctyl trimellitate | TOTM | Infusion Set A | 100 | 1003.8 ± 103.1 |

| Di(2-ethylhexyl) terephthalate | DEHT | Infusion Set B | 8 | 230.1 ± 13.9 |

| Di(2-ethylhexyl) terephthalate | DEHT | Infusion Set B | 100 | 828.6 ± 47.7 |

| Di-isononyl 1,2-cyclohexanedicarboxylic acid | DINCH | Infusion Set C | 8 | 1013.2 ± 33.7 |

| Di-isononyl 1,2-cyclohexanedicarboxylic acid | DINCH | Infusion Set C | 100 | 3391.8 ± 306.9 |

Diverse Applications in Coatings and Adhesives Formulations

The utility of cyclohexane polycarboxylic acid esters extends to the formulation of coatings. Specifically, these esters have been identified for use in coating compositions intended for the coil coating process, a method used to efficiently coat metal sheets or coils. google.com In these applications, the cyclohexane-based esters are incorporated into plastisols, often based on Polyvinyl Chloride (PVC), which are then applied to the metal substrate. A significant advantage conferred by these esters is improved UV stability, making the resulting coatings suitable for outdoor use where resistance to weathering is crucial. google.com

While direct applications of this compound in adhesives are not prominently documented, other cyclohexane derivatives with the same 1,2,4-substitution pattern are used in this field. For example, 1,2,4-Trivinylcyclohexane (TVCH) is utilized as a reactive diluent, cross-linking monomer, and as a monomer for polymerization in UV-curing adhesives. specialchem.comspecialchem.com This suggests that the 1,2,4-substituted cyclohexane scaffold is of interest in the development of polymers for adhesive applications.

Potential as an Intermediate in Organic Synthesis Beyond Materials Science

Beyond its role as a polymer additive, the chemical structure of this compound offers potential for its use as an intermediate in broader organic synthesis. The cyclohexane ring is a privileged scaffold in medicinal chemistry, valued for the three-dimensional arrangement of its functional groups. osti.gov

The ester functional groups of this compound can serve as handles for further chemical transformations. For instance:

Hydrolysis: The three tributyl ester groups can be hydrolyzed to yield the corresponding cyclohexane-1,2,4-tricarboxylic acid. This tri-acid can then be used as a building block for synthesizing polyesters, polyamides, or metal-organic frameworks.

Reduction: The ester groups can be reduced to hydroxyl groups, forming a cyclohexane-1,2,4-trimethanol derivative. Such polyols are valuable intermediates for producing polyurethanes and other polymers. Patent literature describes the hydrogenation of cyclohexanecarboxylic acids to form hydroxymethylcyclohexane compounds, demonstrating the viability of this transformation on the cyclohexane core. google.com

Transesterification: The butyl groups can be exchanged with other alkyl or functionalized groups through transesterification, allowing for the synthesis of a diverse library of new esters with tailored properties.

The cyclohexane carboxylic acid framework itself is a versatile starting material for producing a range of other compounds. google.com Syntheses starting from cyclohexane derivatives have been used to create molecules with applications as liquid crystals and as potential anti-proliferative agents and tyrosine kinase inhibitors, highlighting the value of this chemical motif in designing complex, functional molecules. osti.govnih.gov Therefore, this compound could potentially serve as a readily available starting material for accessing unique and complex molecules for pharmaceutical or other fine chemical applications.

Environmental Fate and Degradation Mechanisms

Biodegradation Studies and Environmental Persistence

Direct biodegradation studies on Tributyl cyclohexane-1,2,4-tricarboxylate are not extensively documented in publicly available scientific literature. However, the biodegradability of compounds with similar structures, such as other cyclohexane (B81311) derivatives and esters with short alkyl chains, can provide insights into its likely environmental persistence.

Studies on analogous compounds suggest that the cyclohexane ring can be degraded by various microorganisms. For instance, research on the biodegradation of trans-4-methyl-1-cyclohexane carboxylic acid has demonstrated that certain bacterial cultures can utilize this compound, with degradation rates influenced by factors such as temperature and pH. foodpackagingforum.org Furthermore, the degradation of long-chain n-alkylcyclohexanes has been shown to proceed via the oxidation of the alkyl side chain followed by the opening of the cyclohexane ring. nih.gov

The persistence of chemical compounds in soil is influenced by a variety of factors including soil type, organic matter content, and microbial activity. nih.gov While specific data for this compound is unavailable, its persistence would be expected to be lower in biologically active environments where microbial populations capable of ester hydrolysis and cycloalkane degradation are present.

The following table summarizes findings from studies on analogous compounds, providing an indication of the potential biodegradability of this compound.

| Compound Class | Key Findings | Reference |

| Cyclohexane Carboxylic Acids | Biodegradation is achievable, with rates dependent on environmental conditions like temperature and pH. | foodpackagingforum.org |

| n-Alkylcyclohexanes | Degradation can occur through β-oxidation of the alkyl side chain and subsequent ring cleavage. | nih.gov |

| Esters with Short Alkyl Chains | Generally show enhanced biodegradability compared to their long-chain counterparts. |

Hydrolytic Stability and Degradation Pathways in Aqueous Environments

The hydrolytic stability of this compound is a key factor in determining its fate in aqueous environments. The ester linkages are prone to hydrolysis, a chemical process that can be influenced by pH and temperature.

The primary hydrolytic degradation pathway is expected to involve the cleavage of the three ester bonds, resulting in the formation of cyclohexane-1,2,4-tricarboxylic acid and three molecules of butanol. This reaction can occur abiotically, and its rate is typically pH-dependent, with faster degradation often observed under acidic or alkaline conditions compared to neutral pH.

Expected Hydrolytic Degradation Pathway:

This compound + 3 H₂O → Cyclohexane-1,2,4-tricarboxylic acid + 3 Butanol

Photolytic and Oxidative Degradation Processes under Environmental Conditions

Photolytic and oxidative processes can contribute to the degradation of this compound in the environment, particularly in the atmosphere and sunlit surface waters.

Photolytic Degradation: Direct photolysis, the breakdown of a molecule by direct absorption of light, is possible if the compound absorbs light in the environmentally relevant UV spectrum. While specific data on the UV absorption spectrum of this compound is limited, indirect photolysis is a more likely degradation pathway. This process involves photosensitizing agents present in the environment, such as humic substances, which absorb light and produce reactive oxygen species (ROS) like hydroxyl radicals (•OH).

Studies on the photodegradation of cyclohexane in the presence of a photocatalyst like TiO₂ and UV light have shown that it can be converted to other compounds. nih.gov This suggests that the cyclohexane ring of the target compound could be susceptible to photocatalytic degradation.

Oxidative Degradation: Oxidative degradation involves the reaction of the compound with oxidants present in the environment. In the atmosphere, the primary oxidant is the hydroxyl radical (•OH). The rate of this reaction is a key parameter in determining the atmospheric lifetime of the compound. Kinetic studies on the reaction of hydroxyl radicals with cyclopentenone derivatives have been conducted to understand their atmospheric fate. nih.gov

In aqueous and soil environments, other oxidants can play a role. The oxidation of cyclohexane has been studied using various catalysts, leading to the formation of cyclohexanol (B46403) and cyclohexanone (B45756). rsc.org The reaction of cyclohexane and its derivatives with tert-butoxyl radicals has also been investigated to understand abstraction reactions. rsc.org These studies provide a basis for understanding the potential oxidative degradation of the cyclohexane moiety of this compound.

The following table outlines potential photolytic and oxidative degradation processes.

| Process | Description | Potential Products |

| Indirect Photolysis | Degradation initiated by reaction with photochemically generated reactive species (e.g., •OH). | Hydroxylated and/or oxidized derivatives. |

| Atmospheric Oxidation | Reaction with hydroxyl radicals (•OH) in the gas phase. | Carbonyls, smaller organic acids. |

| Aqueous/Soil Oxidation | Reaction with oxidants in water or soil, potentially mediated by minerals or microbial activity. | Cyclohexanol and cyclohexanone derivatives, further oxidation products. |

Formation and Identification of Degradation Products and Non-Intentionally Added Substances (NIAS)

The degradation of this compound can lead to the formation of various transformation products. Furthermore, as a component of materials like plastics, it can be a source of Non-Intentionally Added Substances (NIAS).

Degradation Products: Based on the degradation pathways discussed, the following are potential degradation products:

Hydrolysis: Cyclohexane-1,2,4-tricarboxylic acid and Butanol.

Oxidation: Hydroxylated derivatives of the parent compound, as well as oxidation products of the cyclohexane ring such as cyclohexanone and cyclohexanol derivatives. Further degradation could lead to the formation of smaller organic acids.

Non-Intentionally Added Substances (NIAS): NIAS are chemical compounds that are present in a material but have not been added for a technical reason during the production process. dphen1.comnih.gov They can include impurities in the starting materials, reaction by-products, and degradation products formed during manufacturing, storage, or use of the final product. nih.govlcms.czencyclopedia.pub

In the context of materials containing this compound, NIAS could include:

Unreacted starting materials from its synthesis, such as cyclohexane-1,2,4-tricarboxylic acid and butanol.

By-products from the esterification reaction.

Degradation products formed due to heat or light exposure during polymer processing or use. These could include the hydrolysis and oxidation products mentioned above. nih.gov

The identification of NIAS is a significant challenge in food contact material safety assessment and requires sophisticated analytical techniques. foodpackagingforum.orgnih.gov Studies on polypropylene (B1209903) films have identified numerous NIAS, including degradation products of intentionally added substances. researchgate.net

Methodologies for Environmental Monitoring and Analytical Detection in Complex Matrices

The detection and quantification of this compound and its degradation products in environmental samples such as water, soil, and biota require sensitive and selective analytical methods. The complexity of these matrices necessitates efficient sample preparation techniques to isolate the target analytes and remove interferences. dphen1.com

Sample Preparation:

Solid-Phase Extraction (SPE): This is a widely used technique for the extraction and pre-concentration of organic micropollutants from aqueous samples. dphen1.comresearchgate.netresearchgate.net Various sorbent materials can be employed to effectively retain the target analytes before elution with a small volume of organic solvent.

Microextraction Techniques: Miniaturized extraction methods such as solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME) offer advantages in terms of reduced solvent consumption and sample volume. researchgate.netnih.gov

Analytical Detection:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful and highly selective technique for the analysis of non-volatile and semi-volatile organic compounds. researchgate.netnih.govnih.gov It combines the separation capabilities of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry, allowing for the reliable identification and quantification of target analytes at low concentrations. An analytical method for the determination of various plasticizer metabolites, including cyclohexane-1,2-dicarboxylate metabolites, in wastewater using solid-phase extraction and ultra(high)-performance liquid chromatography-tandem mass spectrometry has been developed. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): For more volatile degradation products or if derivatization is employed, GC-MS is another valuable analytical tool. nih.gov

The following table provides an overview of common analytical methodologies.

| Technique | Application | Advantages |

| Solid-Phase Extraction (SPE) | Extraction and pre-concentration from aqueous samples. | High recovery, good reproducibility. dphen1.com |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantification and identification of the parent compound and non-volatile degradation products. | High sensitivity and selectivity, suitable for complex matrices. nih.govnih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile degradation products or derivatized analytes. | Excellent separation for volatile compounds, extensive spectral libraries for identification. nih.gov |

Future Research Trajectories and Sustainable Chemical Development

Advancement of Green Chemistry Principles in Synthesis and Application

The synthesis of Tributyl cyclohexane-1,2,4-tricarboxylate traditionally involves the esterification of cyclohexane-1,2,4-tricarboxylic acid with butanol, often utilizing conventional acid catalysts like sulfuric acid. dtu.dk Future advancements will hinge on the integration of green chemistry principles to minimize the environmental footprint of its production. epa.govblazingprojects.com This involves a multi-faceted approach targeting waste prevention, atom economy, and the use of safer chemical pathways. acs.org

Key research directions include:

Renewable Feedstocks: A significant leap towards sustainability would be the production of the cyclohexane-1,2,4-tricarboxylic acid precursor from renewable biomass sources rather than petroleum-based feedstocks. envirobites.orgresolvemass.ca Research into bio-based routes for producing key chemical intermediates is a burgeoning field that could offer a more sustainable pathway for this plasticizer. envirobites.org

Catalysis Innovation: The development and implementation of greener catalytic systems are crucial. This includes the exploration of solid acid catalysts, which can be easily recovered and reused, reducing waste and avoiding the need for corrosive and hazardous liquid acids. acs.org Furthermore, enzymatic catalysis, utilizing lipases, presents a highly selective and efficient alternative that operates under milder reaction conditions, thereby reducing energy consumption and byproduct formation. mdpi.com The use of novel catalysts, such as RhRu bimetallic oxide clusters that utilize oxygen as the sole oxidant, could also pave the way for more environmentally friendly esterification processes. labmanager.com

Energy Efficiency and Process Intensification: Future research should also focus on optimizing the energy efficiency of the synthesis process. This could involve the use of microwave-assisted synthesis or other process intensification technologies that can reduce reaction times and energy consumption. resolvemass.ca

The following table outlines potential green chemistry approaches for the synthesis of this compound:

| Green Chemistry Principle | Conventional Method | Potential Green Alternative | Anticipated Benefits |

| Renewable Feedstocks | Petroleum-derived cyclohexane (B81311) precursor | Bio-based synthesis of cyclohexane-1,2,4-tricarboxylic acid | Reduced reliance on fossil fuels, lower carbon footprint. envirobites.org |

| Catalysis | Homogeneous acid catalysts (e.g., H₂SO₄) | Heterogeneous solid acid catalysts or enzymatic catalysis (lipases) | Catalyst reusability, reduced waste, milder reaction conditions, higher selectivity. acs.orgmdpi.com |

| Energy Efficiency | Conventional heating | Microwave-assisted synthesis, process intensification | Reduced reaction times, lower energy consumption. resolvemass.ca |

| Waste Prevention | Potential for acidic waste streams | Catalyst recycling, high atom economy reactions | Minimized waste generation and environmental impact. acs.org |

In-depth Structure-Property-Performance Relationship Studies in Polymer Systems

While this compound is recognized as an effective plasticizer, a deeper understanding of its structure-property-performance relationships in various polymer systems is essential for its optimal application and the development of next-generation materials. As a substitute for traditional phthalates, its performance in polymers like polyvinyl chloride (PVC) and biodegradable polymers such as polylactic acid (PLA) is of particular interest. semanticscholar.orgfrontiersin.org

Future research should focus on:

Comprehensive Performance Evaluation: Systematic studies are needed to quantify the effect of varying concentrations of this compound on the mechanical, thermal, and morphological properties of different polymers. semanticscholar.org This includes detailed analysis of tensile strength, elongation at break, glass transition temperature (Tg), and crystallinity. akademiabaru.comresearchgate.net

Comparative Analysis: Direct comparative studies with other non-phthalate plasticizers, such as citrates and trimellitates, will provide valuable data for formulators to select the most appropriate plasticizer for a given application. nih.govnih.gov

Migration and Durability: Long-term studies on the migration of this compound from polymer matrices are crucial, especially for applications in food contact materials and medical devices. Understanding the factors that influence migration, such as temperature and contact with different media, will be critical for ensuring product safety.

The following table illustrates the type of data that needs to be generated from such in-depth studies, using hypothetical performance indicators in PVC and PLA as examples:

| Property | Polymer System | Neat Polymer | Polymer with 10% Plasticizer X | Polymer with 10% this compound |

| Tensile Strength (MPa) | PVC | 50 | 45 | (Data to be determined) |

| PLA | 60 | 50 | (Data to be determined) | |

| Elongation at Break (%) | PVC | 10 | 250 | (Data to be determined) |

| PLA | 5 | 200 | (Data to be determined) | |

| Glass Transition Temp. (°C) | PVC | 80 | 30 | (Data to be determined) |

| PLA | 65 | 40 | (Data to be determined) |

Development of Advanced Analytical Protocols for Trace Analysis and Metabolite Profiling

To fully assess the environmental fate and potential biological impact of this compound, the development of advanced analytical protocols for its trace analysis and metabolite profiling is imperative. The ability to detect and quantify the parent compound and its breakdown products in various environmental and biological matrices is fundamental to a comprehensive risk assessment. nih.govnih.gov

Future research in this area should prioritize:

High-Sensitivity Detection Methods: The development of robust and sensitive analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), is necessary for the trace analysis of this compound in complex samples like water, soil, and biological tissues. nih.gov

Metabolite Identification: In-depth studies are required to identify the metabolic pathways of this compound in different organisms. This involves identifying the primary and secondary metabolites to understand its biotransformation and potential for bioaccumulation. researchgate.net

Standardized Protocols: The establishment of standardized analytical protocols will be crucial for ensuring the comparability and reliability of data across different studies and laboratories.

The following table outlines potential analytical approaches for the comprehensive analysis of this compound:

| Analytical Task | Recommended Technique | Sample Matrix | Key Advantages |

| Trace Analysis | GC-MS/MS, LC-HRMS | Environmental (water, soil), Biota | High sensitivity and selectivity for detecting low concentrations. nih.gov |

| Metabolite Profiling | LC-TOF-MS, NMR Spectroscopy | Urine, Blood, Tissue extracts | Identification and structural elucidation of unknown metabolites. researchgate.net |

| Quantification | Isotope Dilution Mass Spectrometry | Various | High accuracy and precision for quantitative analysis. |

Lifecycle Assessment Integration for Comprehensive Environmental Impact Evaluation

A holistic understanding of the environmental impact of this compound can only be achieved through a comprehensive lifecycle assessment (LCA). aiche.orgrsc.orgbohrium.com An LCA evaluates the environmental burdens associated with a product's entire life cycle, from raw material extraction and manufacturing to use and end-of-life disposal. mdpi.comnist.govcore.ac.ukwhiterose.ac.uk This "cradle-to-grave" approach is essential for identifying environmental hotspots and opportunities for improvement. acs.orgacs.org

Future research efforts should focus on:

Dedicated LCA Studies: Conducting a full-scale LCA for this compound is a critical next step. This would involve gathering detailed data on energy consumption, resource use, emissions, and waste generation at each stage of its lifecycle. dtu.dkrsc.orgbohrium.com

Comparative LCA: The results of the LCA should be compared with those of other plasticizers, both phthalate-based and non-phthalate alternatives, to provide a clear picture of its relative environmental performance. aiche.org

End-of-Life Scenarios: The LCA should consider various end-of-life scenarios, including recycling, biodegradation, and incineration, to assess the environmental implications of different waste management strategies. mdpi.comnih.gov

The following table presents a simplified framework for a lifecycle assessment of this compound, highlighting key impact categories:

| Lifecycle Stage | Key Inputs | Key Outputs (Environmental Impacts) |

| Raw Material Acquisition | Fossil fuels or biomass, energy | Resource depletion, greenhouse gas emissions |

| Manufacturing | Energy, water, catalysts | Air and water emissions, solid waste |

| Use Phase (in Polymer) | - | Potential for leaching into the environment |

| End-of-Life | Energy (for recycling/incineration) | Emissions from disposal, potential for microplastic formation |

By systematically addressing these future research trajectories, the scientific and industrial communities can ensure that this compound is developed and utilized in a manner that is both technologically effective and environmentally sustainable.

Q & A

Q. What are the standard synthetic routes for Tributyl cyclohexane-1,2,4-tricarboxylate, and how can reaction conditions be optimized for high yield?

this compound is typically synthesized via esterification of cyclohexane-1,2,4-tricarboxylic acid with n-butanol under acidic catalysis. Key steps include:

- Catalyst selection : Use concentrated sulfuric acid or p-toluenesulfonic acid (0.5–2 mol%) to drive esterification .

- Reflux conditions : Maintain temperatures between 110–140°C with a Dean-Stark trap to remove water and shift equilibrium toward product formation .

- Purification : Post-reaction neutralization (e.g., sodium bicarbonate wash), followed by vacuum distillation or column chromatography to isolate the ester. Yield optimization requires monitoring reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) .

Q. Which analytical techniques are most effective for characterizing this compound?

Core characterization methods include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm ester bond formation and cyclohexane ring substitution patterns.

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis.

- Chromatography : GC or HPLC with UV/RI detectors to assess purity and identify byproducts .

- FT-IR : Peaks at ~1730 cm⁻¹ (ester C=O) and 1250 cm⁻¹ (C-O) confirm esterification success .

Q. How can researchers ensure the purity of this compound for sensitive applications?

- Solvent recrystallization : Use ethanol or hexane to remove unreacted precursors.

- Preparative HPLC : For high-purity requirements (>99%), employ reverse-phase C18 columns with acetonitrile/water gradients.

- Spectroscopic validation : UV-Vis and fluorescence spectroscopy to detect aromatic impurities (if present) .

Advanced Research Questions

Q. How does this compound compare to traditional plasticizers like DEHP in terms of polymer compatibility and migration resistance?

Methodological evaluation involves:

- Mechanical testing : Tensile strength and elongation-at-break measurements in PVC blends to assess plasticizing efficiency.

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to compare decomposition temperatures.

- Migration studies : Soak polymer films in hexane or simulant fluids (e.g., ethanol/water) and quantify leached plasticizer via GC-MS .

Q. Can this compound act as a building block in supramolecular self-assembly?

The compound’s tricarboxylate core and flexible butyl chains make it a candidate for coordination-driven assembly:

Q. What are the primary degradation products of this compound under environmental conditions?

Q. How can computational modeling predict the interaction of this compound with biological macromolecules?

Q. Does this compound exhibit synergistic effects when blended with other plasticizers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.